Cas no 1007579-01-2 (1-(3-Bromophenyl)imidazolidine-2,4-dione)

1-(3-Bromophenyl)imidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1007579-01-2
- EN300-1296344
- WYIFZNPWWAGQHD-UHFFFAOYSA-N
- 1-(3-bromophenyl)-2,4-imidazolidinedione
- SCHEMBL1788429
- A1-10555
- 1-(3-bromophenyl)imidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 1-(3-bromophenyl)-
- 1-(3-Bromophenyl)imidazolidine-2,4-dione
-
- Inchi: 1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
- InChI Key: WYIFZNPWWAGQHD-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)N1C(NC(C1)=O)=O
Computed Properties
- Exact Mass: 253.96909g/mol
- Monoisotopic Mass: 253.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49.4Ų
1-(3-Bromophenyl)imidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296344-50mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 50mg |
$407.0 | 2023-09-30 | ||
Enamine | EN300-1296344-500mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 500mg |
$465.0 | 2023-09-30 | ||
Enamine | EN300-1296344-100mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 100mg |
$427.0 | 2023-09-30 | ||
Enamine | EN300-1296344-10000mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 10000mg |
$2085.0 | 2023-09-30 | ||
Enamine | EN300-1296344-250mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 250mg |
$447.0 | 2023-09-30 | ||
Enamine | EN300-1296344-1000mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 1000mg |
$485.0 | 2023-09-30 | ||
Enamine | EN300-1296344-5000mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 5000mg |
$1406.0 | 2023-09-30 | ||
Enamine | EN300-1296344-1.0g |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296344-2500mg |
1-(3-bromophenyl)imidazolidine-2,4-dione |
1007579-01-2 | 2500mg |
$949.0 | 2023-09-30 |
1-(3-Bromophenyl)imidazolidine-2,4-dione Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 1-(3-Bromophenyl)imidazolidine-2,4-dione
1-(3-Bromophenyl)Imidazolidine-2,4-Dione: A Comprehensive Overview
1-(3-Bromophenyl)Imidazolidine-2,4-Dione is a compound with the CAS number 1007579-01-2, representing a significant structure in the realm of organic chemistry. This compound belongs to the family of imidazolidinediones, which are known for their versatile applications in various fields, including pharmacology, material science, and catalysis. The presence of the 3-bromophenyl group introduces unique electronic and steric properties, making this compound a subject of interest for both academic and industrial research.
The molecular structure of 1-(3-Bromophenyl)Imidazolidine-2,4-Dione consists of a five-membered ring system with two nitrogen atoms and two ketone groups. The imidazolidine-2,4-dione core is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its compatibility with various functional groups. The 3-bromophenyl substituent adds a bromine atom at the meta position of the phenyl ring, which can influence the compound's reactivity, solubility, and biological activity.
Recent studies have highlighted the potential of imidazolidinediones as precursors for the synthesis of heterocyclic compounds with enhanced pharmacological properties. For instance, researchers have explored the use of 1-(3-Bromophenyl)Imidazolidine-2,4-Dione in the development of antimicrobial agents. The bromine substituent has been shown to enhance the compound's ability to inhibit bacterial growth by disrupting cell membrane integrity.
In addition to its biological applications, 1-(3-Bromophenyl)Imidazolidine-2,4-Dione has been investigated for its role in catalytic processes. The compound's ability to act as a ligand in transition metal-catalyzed reactions has been reported in several recent publications. Its coordination properties make it a promising candidate for asymmetric catalysis and enantioselective synthesis.
The synthesis of 1-(3-Bromophenyl)Imidazolidine-2,4-Dione typically involves a condensation reaction between an aldehyde or ketone and an amine derivative under specific conditions. Recent advancements in this area have focused on optimizing reaction conditions to improve yield and purity. For example, microwave-assisted synthesis has been employed to accelerate the formation of this compound while maintaining its structural integrity.
Moreover, computational studies have provided insights into the electronic properties and reactivity of 1-(3-Bromophenyl)Imidazolidine-2,4-Dione. Density functional theory (DFT) calculations have revealed that the bromine substituent significantly alters the electron distribution within the molecule, enhancing its electrophilic character at specific positions on the ring system.
In terms of applications beyond traditional chemistry, this compound has shown promise in materials science as a precursor for polymer synthesis. Its ability to form stable covalent bonds under mild conditions makes it an attractive building block for constructing advanced materials with tailored properties.
Finally, it is worth noting that 1-(3-Bromophenyl)Imidazolidine-2,4-Dione continues to be a focal point for ongoing research due to its versatility and potential for further functionalization. As new discoveries emerge regarding its properties and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.
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